N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Overview
Description
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-allyl-4-methylphenoxy)propyl](2-methoxyethyl)amine oxalate is 353.18383758 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sorption Behavior and Environmental Fate
Research on phenoxy herbicides and their sorption to soil and organic matter can offer insights into how similar compounds, including "3-(2-allyl-4-methylphenoxy)propylamine oxalate," might interact with environmental matrices. Sorption mechanisms are crucial for understanding the environmental fate, mobility, and persistence of organic compounds. For instance, Werner et al. (2012) discussed the sorption of 2,4-D and related phenoxy herbicides, highlighting the role of soil parameters in their environmental behavior (Werner, Garratt, & Pigott, 2012).
Anticancer Properties of Phenolic Compounds
The study of natural phenolic compounds, such as eugenol and its anticancer properties, can provide a basis for investigating the bioactivity of structurally related compounds. Ali Zari et al. (2021) reviewed the anticancer properties of eugenol, demonstrating the potential of phenolic compounds in cancer treatment and prevention (Zari, Zari, & Hakeem, 2021).
Chemosensory Applications
Fluorescent chemosensors based on specific molecular frameworks, such as 4-methyl-2,6-diformylphenol, highlight the potential for developing new chemosensors for detecting various analytes. Roy (2021) discussed the development of chemosensors for metal ions, anions, and neutral molecules, showcasing the versatility of certain molecular structures in sensing applications (Roy, 2021).
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-methyl-2-prop-2-enylphenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C2H2O4/c1-4-6-15-13-14(2)7-8-16(15)19-11-5-9-17-10-12-18-3;3-1(4)2(5)6/h4,7-8,13,17H,1,5-6,9-12H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMPQYAUCIPBSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNCCOC)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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